(2,3-Dihydro-1-benzothiophen-3-yl)methanol
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Overview
Description
“(2,3-Dihydro-1-benzothiophen-3-yl)methanol” is a chemical compound with the IUPAC name 2,3-dihydro-1-benzothien-3-ylmethanol . It has a molecular weight of 166.24 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 . This indicates that the compound has a benzothiophene core with a methanol group attached to it.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the retrieved sources .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound has a molecular weight of 166.24 . More specific physical and chemical properties are not available in the retrieved sources .Scientific Research Applications
Synthesis and Chemical Transformations
- Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives, closely related to (2,3-Dihydro-1-benzothiophen-3-yl)methanol, have been used in the aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields, demonstrating the utility of these substrates in synthesizing complex heterocyclic compounds (B. Reddy et al., 2012).
- Catalytic N-Methylation of Amines: Methanol, a potential hydrogen source, has been employed in the N-methylation of amines, showcasing the versatility of methanol-based reactions in organic synthesis and potentially involving this compound as a reactant or solvent (Naina Sarki et al., 2021).
Material Science and Polymer Research
- Polymer Solar Cells: Studies on thieno[3,4-b]-thiophene/benzodithiophene solar cells have highlighted the role of methanol treatment in improving device efficiency, which could relate to processing steps involving this compound or derivatives (Huiqiong Zhou et al., 2013).
Catalysis and Green Chemistry
- Encapsulation in Zeolite: A molybdenum(VI) complex with thiazole-hydrazone ligand encapsulated in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of alcohols, including primary alcohols, which could involve this compound as a substrate (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
Photophysical and Electroluminescent Applications
- Electroluminescent Devices: Zn(II)-chelated complexes based on benzothiazole derivatives, related to the structural motif of this compound, have been explored for white-light emission in electroluminescent devices, showcasing the potential of these compounds in optoelectronic applications (S. Roh et al., 2009).
Mechanism of Action
Safety and Hazards
The safety information for this compound indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be subjected to grinding, shock, or friction . It should not be inhaled or come into contact with the skin or eyes . It should be handled only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Future Directions
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQJRLBCTTZPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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